molecular formula C19H22FN7O B2820697 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one CAS No. 920364-79-0

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one

Cat. No.: B2820697
CAS No.: 920364-79-0
M. Wt: 383.431
InChI Key: HQATZMANPTZANV-UHFFFAOYSA-N
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Description

1-(4-(3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one (CAS 920364-79-0) is a small molecule research chemical with a molecular formula of C19H22FN7O and a molecular weight of 383.42 g/mol . This compound belongs to a class of triazolo[4,5-d]pyrimidine derivatives, which are scaffolds of significant interest in medicinal chemistry and drug discovery for their potential as therapeutic agents. The structure features a triazolo[4,5-d]pyrimidine core, a known privileged structure in kinase inhibitor design, linked to a 4-fluorophenyl group and a piperazine moiety that is functionalized with a 3-methylbutan-1-one chain. This specific molecular architecture suggests potential for diverse biological interactions. Scientific literature indicates that triazolo[4,5-d]pyrimidine derivatives are being investigated for the treatment of various diseases, including cancer . The presence of the triazolo[4,5-d]pyrimidine system is a key feature associated with these research activities. Researchers can explore this compound as a key intermediate or lead compound in oncology research, particularly in the screening and development of novel protein kinase inhibitors. The compound is offered with a purity of 90% or higher and is available for research purposes in various quantities from suppliers such as Life Chemicals . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN7O/c1-13(2)11-16(28)25-7-9-26(10-8-25)18-17-19(22-12-21-18)27(24-23-17)15-5-3-14(20)4-6-15/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQATZMANPTZANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H26FN7OC_{21}H_{26}FN_{7}O, with a molecular weight of approximately 422.48 g/mol. The structure includes a triazole ring fused with a pyrimidine, which is known for various biological activities.

PropertyValue
Molecular FormulaC21H26FN7O
Molecular Weight422.48 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its interaction with various biological targets. The presence of the triazole and pyrimidine moieties suggests potential interactions with enzymes involved in cellular pathways such as:

  • Antiviral Activity : Triazole derivatives have been noted for their antiviral properties by inhibiting viral replication.
  • Anticancer Activity : Compounds containing pyrimidine rings have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with similar compounds. For instance:

  • Anticancer Activity : A related compound demonstrated significant inhibition of PARP1 (Poly (ADP-Ribose) Polymerase 1) activity in breast cancer cells (MCF-7), which is crucial for DNA repair mechanisms. The IC50 value was reported at 18 µM for a structurally similar compound .
  • Cell Viability Assays : Compounds with similar structures were tested for their effects on cell viability using Alamar Blue assays, indicating their potential as therapeutic agents against various cancers .

Case Studies

Several case studies have explored the efficacy of related compounds:

  • Study on PARP Inhibition : A study investigated the effects of thiouracil amides that share structural similarities with our compound. These compounds inhibited PARP1 activity and resulted in increased cleavage of PARP1 and enhanced phosphorylation of H2AX, indicating DNA damage response activation .
  • Triazole Derivatives : Research has shown that triazole derivatives exhibit a broad spectrum of biological activities including antimicrobial and anticancer properties. The incorporation of fluorinated phenyl groups has been linked to increased potency in these activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Functional Group Variations

Compound Name Key Structural Features Notable Differences Reference
Target Compound 4-fluorophenyl, piperazine, 3-methylbutan-1-one Fluorine substitution optimizes metabolic stability
1-(4-(3-Benzyl-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl)Piperazin-1-yl)Ethan-1-one (7b) Benzyl group, acetyl side chain Acetyl group reduces lipophilicity; benzyl may increase off-target interactions
TP-5 (3-Benzyl-7-(4-Methylpiperazin-1-yl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidine) Benzyl group, 4-methylpiperazine Methylpiperazine enhances solubility but may alter target selectivity
Patent Compound (EP2015): Difluorophenyl-Cyclopropylamino Derivative Cyclopropylamino, propylthio, difluorophenyl Sulfur-containing groups and cyclopropylamine may enhance kinase inhibition
(3R)-3-Amino-1-[3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]Pyrazin-7-yl]Butan-1-one Trifluoromethyl, triazolo[4,3-a]pyrazine core Different heterocyclic core reduces structural analogy; trifluoromethyl boosts potency

Functional Implications of Substituents

Aromatic Substitutions :

  • The 4-fluorophenyl group in the target compound likely improves metabolic stability over the benzyl group in 7b and TP-5, as fluorine resists CYP450-mediated oxidation .
  • Benzyl (7b, TP-5) or difluorophenyl (EP2015) groups may confer varying affinities for aromatic-binding pockets in targets like kinases or histone deacetylases (HDACs) .

Side Chain Modifications :

  • The 3-methylbutan-1-one chain in the target compound increases lipophilicity (clogP ~2.8 estimated) compared to the acetyl group in 7b (clogP ~1.2), favoring passive diffusion across membranes .
  • Methylpiperazine in TP-3 enhances aqueous solubility but may reduce blood-brain barrier penetration compared to unsubstituted piperazine .

Heterocyclic Core Variations :

  • The triazolo[4,3-a]pyrazine core in ’s compound introduces distinct electronic properties and binding modes compared to triazolopyrimidines .

Q & A

Basic: What are the primary synthetic strategies for this triazolopyrimidine derivative?

Answer:
The synthesis involves multi-step routes starting with the formation of the triazolopyrimidine core, followed by piperazine coupling and ketone functionalization. Key steps include:

  • Sonogashira coupling for alkyne introduction (60–80°C, DMF, CuI/Pd(PPh₃)₄ catalyst) .
  • Buchwald-Hartwig amination for aryl-amine linkages (100–120°C, toluene, BrettPhos-Pd catalyst) .
    Reaction conditions (e.g., inert atmosphere, stoichiometric base) are critical for achieving >70% yields. Purification via silica gel chromatography (hexane:EtOAc 3:1) and recrystallization (ethanol) ensures >95% purity .

Basic: Which spectroscopic techniques are most effective for structural validation?

Answer:

  • ¹H/¹³C NMR : Confirms proton environments (e.g., δ 8.7 ppm for triazolopyrimidine H, δ 3.6–4.1 ppm for piperazine CH₂) and carbon骨架 .
  • FT-IR : Identifies carbonyl stretches (1680–1700 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) .
  • HRMS : Validates molecular formula (e.g., C₂₃H₂₄FN₇O requires 433.2034 m/z) .

Basic: What preliminary biological screening approaches are recommended?

Answer:

  • Anticancer assays : MTT/XTT testing across cancer lines (e.g., MCF-7, A549) at 1–100 μM doses with 48h incubation .
  • Antimicrobial testing : Microdilution (MIC determination against S. aureus, E. coli) .
  • Cytotoxicity controls : HEK293 normal cells to assess selectivity .

Advanced: How can researchers optimize the Buchwald-Hartwig step to mitigate N-alkylation byproducts?

Answer:

  • Catalyst screening : Compare Xantphos-Pd-G3 (80% yield) vs. BrettPhos-Pd (92% yield) in 1,4-dioxane .
  • Base optimization : Use 2.2 equiv KOtBu (reduces side reactions vs. NaOtBu) .
  • Workup : Acidic extraction (1M HCl) removes Pd residues; monitor by TLC (Rf 0.3, EtOAc:hexane 1:1) .

Advanced: What structural analogs show divergent bioactivity profiles?

Answer:

Substituent ModificationActivity ShiftMechanism InsightReference
4-Fluorophenyl → 3-Methoxyphenyl5× ↑ 5-HT2A binding affinityEnhanced π-π stacking
Piperazine → Homopiperazine2× ↓ antiproliferative activityAltered kinase binding geometry

Advanced: How to resolve contradictions in reported kinase inhibition IC₅₀ values?

Answer:

  • Standardize assays : Fixed ATP concentration (1 mM vs. 5 mM) and pre-incubation time (30 min) .
  • Orthogonal validation : Use TR-FRET (homogeneous) vs. radioactive filter-binding (heterogeneous) methods .
  • Data normalization : Apply Cheng-Prusoff equation to correct for ATP competition .

Advanced: Which computational methods predict blood-brain barrier permeability?

Answer:

  • Molecular dynamics (MD) : AMBER force field simulations for passive diffusion (logP 2.3–3.1 optimal) .
  • Machine learning : ADMET Predictor® models active transport (polar surface area <90 Ų) .
  • In vivo validation : Rat brain perfusion (PS = 2.1 × 10⁻⁴ cm/s) .

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